molecular formula C31H42N4O14 B12756018 1-(2-Methyl-2-(N-propionyl-p-methoxyphenylamino)ethyl)-4-(p-aminophenethyl)piperazine oxalate CAS No. 91098-76-9

1-(2-Methyl-2-(N-propionyl-p-methoxyphenylamino)ethyl)-4-(p-aminophenethyl)piperazine oxalate

Cat. No.: B12756018
CAS No.: 91098-76-9
M. Wt: 694.7 g/mol
InChI Key: XCIQJFPWFJNRHI-UHFFFAOYSA-N
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Description

1-(2-Methyl-2-(N-propionyl-p-methoxyphenylamino)ethyl)-4-(p-aminophenethyl)piperazine oxalate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-2-(N-propionyl-p-methoxyphenylamino)ethyl)-4-(p-aminophenethyl)piperazine oxalate typically involves multi-step organic reactions. The process may include:

    Step 1: Formation of the piperazine core through a cyclization reaction.

    Step 2: Introduction of the 2-methyl-2-(N-propionyl-p-methoxyphenylamino)ethyl group via nucleophilic substitution.

    Step 3: Attachment of the p-aminophenethyl group through a coupling reaction.

    Step 4: Formation of the oxalate salt by reacting the free base with oxalic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-2-(N-propionyl-p-methoxyphenylamino)ethyl)-4-(p-aminophenethyl)piperazine oxalate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Use of halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or tool in biochemical assays.

    Medicine: Potential therapeutic agent for treating specific diseases.

    Industry: Use in the production of pharmaceuticals or specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

    Binding to receptors: Modulating receptor activity to produce a physiological response.

    Enzyme inhibition: Blocking enzyme activity to alter metabolic pathways.

    Signal transduction: Affecting intracellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methyl-2-(N-acetyl-p-methoxyphenylamino)ethyl)-4-(p-aminophenethyl)piperazine oxalate
  • 1-(2-Methyl-2-(N-propionyl-p-hydroxyphenylamino)ethyl)-4-(p-aminophenethyl)piperazine oxalate

Uniqueness

1-(2-Methyl-2-(N-propionyl-p-methoxyphenylamino)ethyl)-4-(p-aminophenethyl)piperazine oxalate is unique due to its specific functional groups and structural configuration, which may confer distinct pharmacological properties compared to similar compounds.

Properties

CAS No.

91098-76-9

Molecular Formula

C31H42N4O14

Molecular Weight

694.7 g/mol

IUPAC Name

N-[1-[4-[2-(4-aminophenyl)ethyl]piperazin-1-yl]propan-2-yl]-N-(4-methoxyphenyl)propanamide;oxalic acid

InChI

InChI=1S/C25H36N4O2.3C2H2O4/c1-4-25(30)29(23-9-11-24(31-3)12-10-23)20(2)19-28-17-15-27(16-18-28)14-13-21-5-7-22(26)8-6-21;3*3-1(4)2(5)6/h5-12,20H,4,13-19,26H2,1-3H3;3*(H,3,4)(H,5,6)

InChI Key

XCIQJFPWFJNRHI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1=CC=C(C=C1)OC)C(C)CN2CCN(CC2)CCC3=CC=C(C=C3)N.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

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